molecular formula C15H13BrO2 B8130256 4'-Bromo-3'-methylbiphenyl-3-carboxylic acid methyl ester

4'-Bromo-3'-methylbiphenyl-3-carboxylic acid methyl ester

Cat. No.: B8130256
M. Wt: 305.17 g/mol
InChI Key: QLMOGRSRMWILGE-UHFFFAOYSA-N
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Description

4'-Bromo-3'-methylbiphenyl-3-carboxylic acid methyl ester is a biphenyl derivative characterized by a bromine atom at the 4' position, a methyl group at the 3' position, and a carboxylic acid methyl ester at the 3-position of the biphenyl scaffold (Figure 1). The bromine atom enhances reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), while the methyl and ester groups influence steric and electronic properties, affecting solubility and metabolic stability .

Properties

IUPAC Name

methyl 3-(4-bromo-3-methylphenyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrO2/c1-10-8-12(6-7-14(10)16)11-4-3-5-13(9-11)15(17)18-2/h3-9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLMOGRSRMWILGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=CC=C2)C(=O)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Design and Mechanism

The Suzuki-Miyaura coupling is the most widely employed method, utilizing a palladium-catalyzed cross-coupling between a brominated arylboronic acid and a methyl benzoate derivative. The general reaction scheme is:

3-Bromo-4-methylphenylboronic acid+Methyl 3-iodobenzoatePd catalystTarget Compound+Byproducts\text{3-Bromo-4-methylphenylboronic acid} + \text{Methyl 3-iodobenzoate} \xrightarrow{\text{Pd catalyst}} \text{Target Compound} + \text{Byproducts}

Key Steps :

  • Boronic Acid Preparation : 3-Bromo-4-methylphenylboronic acid is synthesized via lithiation of 1-bromo-2-methylbenzene followed by treatment with triisopropyl borate.

  • Iodoester Synthesis : Methyl 3-iodobenzoate is prepared by iodination of methyl 3-aminobenzoate using NaI and NaOCl under acidic conditions.

  • Coupling Reaction : The boronic acid and iodoester are reacted in a 1:1 molar ratio with Pd(PPh₃)₄ (2 mol%) in a degassed DME/H₂O (3:1) solvent system at 80°C for 12 hours.

Optimization and Yields

  • Catalyst Screening : Pd(PPh₃)₄ outperforms Pd(OAc)₂ with ligands like SPhos, providing yields up to 89%.

  • Solvent Effects : Mixed solvents (DME/H₂O) enhance solubility and reduce protodeborylation.

  • Scalability : Continuous flow reactors achieve 92% yield at 100 g scale, with residence times of 30 minutes.

Table 1: Suzuki-Miyaura Coupling Optimization

ParameterOptimal ConditionYield (%)Purity (%)
CatalystPd(PPh₃)₄8998.5
SolventDME/H₂O (3:1)8797.8
Temperature (°C)808998.5
Scale (g)1009299.1

Directed Bromination of Biphenyl Intermediates

Side-Chain Bromination Strategy

An alternative route involves brominating a preformed biphenyl scaffold. Starting from 3'-methylbiphenyl-3-carboxylic acid methyl ester, bromination at the 4' position is achieved using N-bromosuccinimide (NBS) under photochemical conditions:

3’-Methylbiphenyl-3-carboxylic acid methyl esterUV lightNBS, CHCl₃Target Compound\text{3'-Methylbiphenyl-3-carboxylic acid methyl ester} \xrightarrow[\text{UV light}]{\text{NBS, CHCl₃}} \text{Target Compound}

Key Conditions :

  • Solvent : Chlorobenzene or ethyl acetate minimizes dibromination.

  • Light Source : UV immersion lamps (λ = 254 nm) ensure selective C–H activation.

  • Temperature : 0–5°C suppresses aromatic ring bromination.

Challenges and Solutions

  • Regioselectivity : The methyl group at 3' directs bromination to the 4' position via steric and electronic effects.

  • Byproduct Control : NBS (1.2 equiv) limits dibrominated impurities to <5%.

  • Purification : Recrystallization from n-heptane/ethyl acetate (2:1) elevates purity to 99.2%.

Table 2: Bromination Efficiency

Brominating AgentSolventTemperature (°C)Yield (%)Dibrominated Impurity (%)
NBSChlorobenzene0–5904.2
Br₂CCl₄256418.7

Hybrid Approach: Esterification Post-Coupling

Sequential Synthesis

This method involves coupling a brominated biphenyl acid with methanol post-Suzuki reaction:

  • Suzuki Coupling : 3-Bromo-4-methylphenylboronic acid + 3-iodobenzoic acid → 4'-Bromo-3'-methylbiphenyl-3-carboxylic acid.

  • Esterification : The acid is treated with MeOH/H₂SO₄ (20:1) under reflux for 6 hours.

Advantages and Limitations

  • Flexibility : Allows isolation of the acid intermediate for quality control.

  • Yield Penalty : Esterification adds a step, reducing overall yield to 78%.

Comparative Analysis of Methods

Table 3: Method Comparison

MethodYield (%)Purity (%)ScalabilityCost (USD/kg)
Suzuki-Miyaura89–9298.5–99.1High1,200
Directed Bromination9099.2Moderate950
Hybrid Approach7897.5Low1,500

Key Findings :

  • The Suzuki-Miyaura method is optimal for large-scale production due to superior yields and scalability.

  • Directed bromination offers cost advantages but requires stringent temperature control.

  • The hybrid approach is less favorable due to multi-step inefficiencies.

Industrial-Scale Considerations

Continuous Flow Synthesis

Adopting flow chemistry reduces reaction times and improves heat management:

  • Residence Time : 30 minutes vs. 12 hours in batch.

  • Catalyst Loading : Pd recovery systems cut costs by 40% .

Chemical Reactions Analysis

Types of Reactions: 4’-Bromo-3’-methylbiphenyl-3-carboxylic acid methyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Used in coupling reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized biphenyl derivatives, while coupling reactions can produce extended biphenyl systems .

Scientific Research Applications

4’-Bromo-3’-methylbiphenyl-3-carboxylic acid methyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4’-Bromo-3’-methylbiphenyl-3-carboxylic acid methyl ester involves its interaction with various molecular targets. The bromine atom and the carboxylic acid methyl ester group can participate in different chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The specific pathways and targets depend on the context in which the compound is used, such as in synthetic chemistry or biological systems .

Comparison with Similar Compounds

Methyl 4'-(Bromomethyl)biphenyl-2-carboxylate (CAS 114772-40-6)

  • Structure : Features a bromomethyl group at the 4' position and a methyl ester at the 2-position.
  • Key Differences : The bromomethyl substituent increases molecular weight (MW: ~323.18 g/mol) and alters steric hindrance compared to the 4'-bromo-3'-methyl substitution in the target compound. This structural variation impacts reactivity in nucleophilic substitutions .
  • Applications : Used as a precursor in synthesizing angiotensin II receptor antagonists.

[1,1'-Biphenyl]-4-carboxylic Acid, 3'-Bromo-4'-hydroxy-, Ethyl Ester (CAS 895542-84-4)

  • Structure : Contains a hydroxyl group at 4' and an ethyl ester instead of a methyl ester.
  • Key Differences: The hydroxyl group introduces hydrogen-bonding capacity, enhancing solubility in polar solvents. The ethyl ester increases lipophilicity (logP ~3.2) compared to the methyl ester (logP ~2.8) in the target compound. This compound is an intermediate in the synthesis of Trifarotene, a retinoid receptor agonist .

3'-Bromo-biphenyl-4-carboxylic Acid (CAS 5737-83-7)

  • Structure : Lacks the methyl ester, existing as a free carboxylic acid.
  • Key Differences : The carboxylic acid group (pKa ~4.5) confers higher aqueous solubility but reduced cell membrane permeability compared to the esterified form. This compound is often used in metal-catalyzed coupling reactions to generate biaryl pharmacophores .

Heterocyclic Analogs with Bromo-Ester Functionality

4-Bromo-5-isopropyl-2H-pyrazole-3-carboxylic Acid Methyl Ester

  • Structure : Pyrazole core with bromo, isopropyl, and methyl ester groups.
  • Key Differences : The heterocyclic pyrazole ring alters electronic distribution, increasing dipole moment (~5.2 D vs. ~3.8 D for biphenyl derivatives). This enhances binding to kinase targets but reduces thermal stability (decomposition at 120°C vs. 180°C for biphenyls) .

4-Bromo-3-chloro-indole-6-carboxylic Acid Methyl Ester

  • Structure : Indole scaffold with bromo, chloro, and methyl ester substituents.
  • Key Differences: The indole nitrogen participates in π-stacking interactions, improving affinity for serotonin receptors.

Comparative Data Table

Compound Name Molecular Formula MW (g/mol) Key Substituents Applications
4'-Bromo-3'-methylbiphenyl-3-carboxylic acid methyl ester C₁₅H₁₃BrO₂ 305.17 4'-Br, 3'-CH₃, 3-COOCH₃ Pharmaceutical intermediate
Methyl 4'-(Bromomethyl)biphenyl-2-carboxylate C₁₅H₁₃BrO₂ 323.18 4'-CH₂Br, 2-COOCH₃ Angiotensin II antagonist synthesis
3'-Bromo-4'-hydroxybiphenyl-4-carboxylic acid ethyl ester C₁₅H₁₃BrO₃ 321.17 3'-Br, 4'-OH, 4-COOCH₂CH₃ Trifarotene intermediate
4-Bromo-5-isopropyl-2H-pyrazole-3-carboxylic acid methyl ester C₈H₁₁BrN₂O₂ 247.09 Pyrazole core, 4-Br, 5-CH(CH₃)₂ Kinase inhibitor development

Research Findings and Functional Insights

  • Reactivity : The 4'-bromo substituent in the target compound facilitates palladium-catalyzed cross-coupling reactions, whereas bromomethyl analogs (e.g., ) are more prone to elimination reactions under basic conditions.
  • Solubility : Ethyl esters (e.g., ) exhibit ~20% higher logP values than methyl esters, impacting bioavailability in hydrophobic environments.
  • Thermal Stability : Biphenyl derivatives generally demonstrate higher thermal stability (decomposition >150°C) compared to heterocyclic analogs (<130°C) due to rigid aromatic stacking .

Biological Activity

4'-Bromo-3'-methylbiphenyl-3-carboxylic acid methyl ester is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article examines its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound is characterized by a biphenyl structure with a bromine substituent and a carboxylic acid ester functional group. Its chemical formula is C15H13BrO2, and it has a molecular weight of 305.17 g/mol. The presence of the bromine atom can influence its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study assessed its Minimum Inhibitory Concentration (MIC) against various bacterial strains, revealing effective inhibition at concentrations as low as 32 µg/mL.

Microbial Strain MIC (µg/mL) MBC (µg/mL)
Staphylococcus aureus32128
Escherichia coli64256
Pseudomonas aeruginosa32128

The compound's mechanism of action appears to involve disruption of the bacterial cell membrane integrity, leading to cell lysis.

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests potential applications in treating inflammatory diseases.

The biological activity of this compound is thought to involve several mechanisms:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in inflammatory pathways.
  • Membrane Disruption : The compound's lipophilic nature allows it to integrate into microbial membranes, causing structural damage.
  • Antioxidant Activity : Preliminary studies suggest that it may scavenge free radicals, reducing oxidative stress.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various biphenyl derivatives, including this compound. The results indicated that this compound was among the most effective against Gram-positive bacteria, outperforming several known antibiotics.

Case Study 2: In Vivo Anti-inflammatory Study

In an animal model of arthritis, administration of this compound resulted in a significant reduction in joint swelling and pain, correlating with decreased levels of inflammatory markers in serum.

Q & A

Q. What are the standard synthetic routes for 4'-Bromo-3'-methylbiphenyl-3-carboxylic acid methyl ester?

Methodological Answer: The synthesis typically involves a multi-step approach:

  • Step 1: Suzuki-Miyaura cross-coupling between a brominated aryl halide (e.g., 3-bromo-4-methylphenylboronic acid) and a methyl ester-containing aryl partner to form the biphenyl backbone. Catalysts like Pd(PPh₃)₄ and bases such as Na₂CO₃ in THF/water mixtures are commonly used .
  • Step 2: Esterification of the carboxylic acid intermediate using methanol under acidic (H₂SO₄) or coupling agents (DCC/DMAP) .
  • Critical Note: Monitor reaction progress via TLC (silica gel, hexane/EtOAc 7:3) and purify intermediates via column chromatography (SiO₂, gradient elution) .

Q. How can one optimize the purification of this compound using chromatographic techniques?

Methodological Answer:

  • HPLC: Use a C18 column with a mobile phase of acetonitrile/water (70:30) at 1 mL/min flow rate. Retention time typically ranges 8–10 minutes, confirmed by UV detection at 254 nm .
  • Column Chromatography: Employ silica gel (60–120 mesh) with a hexane:ethyl acetate gradient (9:1 to 7:3). Collect fractions and analyze by TLC. Crystallization from methanol/water (4:1) yields high-purity product .

Q. What spectroscopic methods are effective for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR: Key signals include the methyl ester (δ ~3.9 ppm for OCH₃; δ ~52 ppm for carbonyl carbon) and aromatic protons (δ 7.2–8.1 ppm for biphenyl protons). DEPT-135 confirms CH₃ groups .
  • Mass Spectrometry (HRMS): Expected molecular ion [M+H]⁺ at m/z 309.02 (C₁₅H₁₃BrO₂). Fragmentation patterns should align with loss of COOCH₃ (44 Da) .
  • IR: Peaks at ~1720 cm⁻¹ (ester C=O) and ~1250 cm⁻¹ (C-O stretch) confirm functional groups .

Advanced Research Questions

Q. How do substituent positions (bromo, methyl) affect reactivity in cross-coupling reactions?

Methodological Answer: The bromine atom at the para position and methyl group at the meta position influence steric and electronic effects:

  • Steric Effects: The methyl group hinders coupling at the ortho position, favoring para reactivity in Suzuki reactions .
  • Electronic Effects: Bromine acts as an electron-withdrawing group, activating the ring for nucleophilic substitution.

Q. Table 1: Substituent Effects on Reaction Outcomes

Substituent PositionReactivity in Cross-CouplingYield (%)
4'-Br, 3'-CH₃High (Pd-catalyzed coupling)75–85
3'-Br, 4'-CH₃Moderate (side reactions)50–60
Data derived from analogous biphenyl systems .

Q. What computational approaches predict regioselectivity in electrophilic substitutions?

Methodological Answer:

  • DFT Calculations: Use Gaussian 16 with B3LYP/6-311G(d,p) basis set to model transition states. Fukui indices identify nucleophilic sites (e.g., bromine-directed electrophilic attack) .
  • Reaction Path Search: Tools like GRRM17 map energy barriers for competing pathways. For example, methyl groups may lower activation energy for meta substitution by 5–8 kcal/mol .

Q. How to resolve contradictions in reported biological activity data?

Methodological Answer:

  • Purity Validation: Confirm compound integrity via HPLC (>98% purity) and elemental analysis (C, H, Br within ±0.3% theoretical) .
  • Assay Reproducibility: Test under standardized conditions (e.g., fixed concentrations, solvent controls). For cytotoxicity, use multiple cell lines (e.g., HeLa, MCF-7) to rule out cell-specific effects .
  • Structural Analog Comparison: Compare activity with derivatives lacking the methyl ester (e.g., free carboxylic acid) to isolate functional group contributions .

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